molecular formula C23H24ClN5O7 B1262725 ATTO 465 maleimid

ATTO 465 maleimid

Cat. No.: B1262725
M. Wt: 517.9 g/mol
InChI Key: OORWFOZQFZBUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATTO 465 maleimid is a complex organic compound with potential applications in various scientific fields. This compound features an acridinium core, which is known for its photophysical properties, making it useful in fluorescence-based applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ATTO 465 maleimid involves multiple steps. One common method includes the reaction of 3,6-diaminoacridine with a suitable alkylating agent to introduce the 4-oxobutyl group. This is followed by the attachment of the pyrrol-1-yl group through a nucleophilic substitution reaction. The final step involves the formation of the perchlorate salt by reacting the intermediate with perchloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. The process may also include purification steps such as recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

ATTO 465 maleimid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the acridinium core to its corresponding dihydroacridine form.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroacridine derivatives.

    Substitution: Various substituted acridinium compounds.

Scientific Research Applications

ATTO 465 maleimid has several applications in scientific research:

    Chemistry: Used as a fluorescent probe in analytical chemistry for detecting various analytes.

    Biology: Employed in bioimaging and as a marker for tracking cellular processes.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of advanced materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of ATTO 465 maleimid involves its interaction with molecular targets through its acridinium core. The compound can intercalate into DNA, disrupting cellular processes and leading to cell death. Additionally, its photophysical properties allow it to generate reactive oxygen species upon light activation, contributing to its therapeutic effects in photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

    3,6-diaminoacridine: A simpler analog with similar fluorescent properties but lacking the additional functional groups.

    10-methylacridinium perchlorate: Another acridinium derivative with different substituents, used in similar applications.

Uniqueness

ATTO 465 maleimid is unique due to its combination of functional groups, which enhance its photophysical properties and expand its range of applications. The presence of the pyrrol-1-yl group and the 4-oxobutyl chain provides additional sites for chemical modification, making it a versatile compound for various research purposes.

Properties

Molecular Formula

C23H24ClN5O7

Molecular Weight

517.9 g/mol

IUPAC Name

4-(3,6-diaminoacridin-10-ium-10-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate

InChI

InChI=1S/C23H23N5O3.ClHO4/c24-17-5-3-15-12-16-4-6-18(25)14-20(16)27(19(15)13-17)10-1-2-21(29)26-9-11-28-22(30)7-8-23(28)31;2-1(3,4)5/h3-8,12-14H,1-2,9-11H2,(H4,24,25,26,29);(H,2,3,4,5)

InChI Key

OORWFOZQFZBUPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=[N+](C3=C(C=CC(=C3)N)C=C21)CCCC(=O)NCCN4C(=O)C=CC4=O)N.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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